molecular formula C10H13N3O4 B2623163 2-[(2-hydroxyethyl)amino]-N-(3-nitrophenyl)acetamide CAS No. 215649-78-8

2-[(2-hydroxyethyl)amino]-N-(3-nitrophenyl)acetamide

Cat. No.: B2623163
CAS No.: 215649-78-8
M. Wt: 239.231
InChI Key: RFQXHFQBVXQNAM-UHFFFAOYSA-N
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Description

2-[(2-hydroxyethyl)amino]-N-(3-nitrophenyl)acetamide is an organic compound with a complex structure that includes both an amino group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxyethyl)amino]-N-(3-nitrophenyl)acetamide typically involves the reaction of 3-nitroaniline with ethylene oxide, followed by acetylation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxyethyl)amino]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[(2-hydroxyethyl)amino]-N-(3-aminophenyl)acetamide.

Scientific Research Applications

2-[(2-hydroxyethyl)amino]-N-(3-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxyethyl)amino]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include inhibition of enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-5-nitrophenyl)acetamide: Similar structure but with different substitution patterns.

    N-(2-hydroxy-3-nitrophenyl)acetamide: Another isomer with distinct properties.

Uniqueness

2-[(2-hydroxyethyl)amino]-N-(3-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-hydroxyethylamino)-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c14-5-4-11-7-10(15)12-8-2-1-3-9(6-8)13(16)17/h1-3,6,11,14H,4-5,7H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQXHFQBVXQNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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